molecular formula C11H16NO5P B13689338 Diethyl (2-Methyl-4-nitrophenyl)phosphonate

Diethyl (2-Methyl-4-nitrophenyl)phosphonate

Cat. No.: B13689338
M. Wt: 273.22 g/mol
InChI Key: DSJPQMWLICAABG-UHFFFAOYSA-N
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Description

Diethyl (2-Methyl-4-nitrophenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 2-methyl-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Methyl-4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-methyl-4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diethyl phosphite can be coupled with 2-methyl-4-nitrobenzyl bromide using a palladium catalyst and a suitable ligand . This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-Methyl-4-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and materials science. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions .

Properties

Molecular Formula

C11H16NO5P

Molecular Weight

273.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methyl-4-nitrobenzene

InChI

InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3

InChI Key

DSJPQMWLICAABG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC

Origin of Product

United States

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